Cas no 199586-71-5 (7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride)

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 化学的及び物理的性質
名前と識別子
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- 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
- 7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride
- 7-Methoxy-2,2-dimethyl-chroman-4-ylaminehydrochloride
- 7-methoxy-2,2-dimethyl-3,4-dihydro-1-benzopyran-4-amine hydrochloride
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- インチ: 1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H
- InChIKey: NAQGSDMBFOAUSM-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C2C=C(C=CC=2C(CC1(C)C)N)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 44.5
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291935-5g |
7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride |
199586-71-5 | 97% | 5g |
$662 | 2022-06-12 | |
Chemenu | CM291935-5g |
7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride |
199586-71-5 | 97% | 5g |
$662 | 2021-06-17 |
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochlorideに関する追加情報
Professional Introduction to 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride (CAS No. 199586-71-5)
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 199586-71-5, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chroman class of heterocyclic aromatic structures, characterized by a benzene ring fused with a tetrahydropyran ring. The presence of a methoxy group at the 7-position and a dimethyl substitution at the 2-position enhances its molecular complexity and potential pharmacological properties.
The hydrochloride salt form of this compound, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride, improves its solubility in aqueous solutions, making it more suitable for various biochemical and pharmacological applications. This solubility profile is particularly advantageous for formulation development in drug delivery systems, where bioavailability and therapeutic efficacy are critical considerations.
Recent advancements in medicinal chemistry have highlighted the chroman scaffold as a versatile platform for developing bioactive molecules. The structural features of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride contribute to its potential as an intermediate or lead compound in the synthesis of novel therapeutic agents. Specifically, the amine functionality at the 4-position provides a reactive site for further chemical modifications, enabling the exploration of diverse pharmacophores.
In academic research, this compound has been investigated for its potential biological activities. Studies have suggested that derivatives of chroman derivatives may exhibit properties relevant to neurological disorders, cardiovascular diseases, and anti-inflammatory responses. The methoxy group and dimethyl substituents are known to influence electronic and steric properties, which can modulate binding interactions with biological targets such as enzymes and receptors.
One notable area of research involves the exploration of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride as a precursor in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with numerous diseases. The chroman scaffold has shown promise in interacting with kinase domains due to its rigid aromatic core and functionalizable side chains. The hydrochloride salt form enhances the compound's stability and reactivity under physiological conditions, facilitating its use in enzyme inhibition studies.
Furthermore, computational modeling and molecular dynamics simulations have been employed to predict the binding affinity and orientation of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride with target proteins. These studies have provided valuable insights into optimizing its structure for improved potency and selectivity. The dimethyl groups at the 2-position contribute to steric hindrance, which can be strategically utilized to avoid off-target interactions.
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug candidates. The ability to modify specific functional groups while maintaining the core chroman structure allows for rapid diversification of chemical libraries. High-throughput screening (HTS) campaigns have been conducted using derivatives of this compound to identify novel bioactive molecules with therapeutic potential.
In conclusion, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride (CAS No. 199586-71-5) represents a promising candidate in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for developing new drugs targeting various diseases. Ongoing studies continue to uncover its potential applications in medicinal chemistry, highlighting its significance as a research tool and intermediate.
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